molecular formula C12H8ClF2NO2S B182582 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide CAS No. 290331-05-4

4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide

Cat. No. B182582
M. Wt: 303.71 g/mol
InChI Key: XNVSMXIZNGAENB-UHFFFAOYSA-N
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Description

The compound 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a functional group characterized by a sulfonyl group connected to a benzene ring. This particular compound is not directly discussed in the provided papers, but its structural relatives are frequently studied for their potential biological activities, including anticancer properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the reaction of different amines with sulfonyl chlorides or other related precursors. For example, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, other papers describe the synthesis of various benzenesulfonamide derivatives through reactions involving hydrazinobenzenesulfonamide , or by reacting N-(2-benzylthio-4-chloro-5-R1-benzenesulfonyl)cyanamide potassium salts with different amines .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized by spectroscopic methods such as NMR, FT-IR, and UV-Vis, as well as by X-ray crystallography. For instance, the crystal structure of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide was elucidated using these techniques, revealing a V-shaped molecule with a dihedral angle of 84.31(9)° between the two substituted benzene rings . Theoretical investigations, including DFT calculations, are also employed to predict and analyze the molecular structure, as seen in the study of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including photooxidation. For example, irradiation of 4-chloroaniline or N-(4-chlorophenyl)-benzenesulfonamide in air-saturated solutions produced 4-chloronitrosobenzene and 4-chloronitrobenzene . These reactions are proposed to proceed through an N-peroxide intermediate to a nitro radical anion, which can be reduced or oxidized to the respective products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are closely related to their molecular structure. The presence of substituents such as chloro, fluoro, or methyl groups can significantly influence these properties. For instance, the introduction of a 4-CF3-C6H4 moiety in certain sulfonamide derivatives increased their metabolic stability . The crystal packing and hydrogen bonding patterns also affect the physical properties, as seen in the crystal structure analysis of 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate .

Scientific Research Applications

  • Pharmaceutical Research

    • This compound could be used in the synthesis of new pharmaceuticals . Medicinal chemistry combines chemistry and pharmacology to design and develop new pharmaceutical compounds . Many chemical techniques as well as new computational chemistry applications are used to study the utilization of drugs and their biological effects .
    • The methods of application or experimental procedures would involve chemical synthesis, which could be complex and require specialized knowledge and equipment .
    • The outcomes of such research could lead to the development of new drugs, although specific results would depend on the nature of the research .
  • Antibacterial and Antituberculosis Effects

    • This compound has been used in the synthesis of indole-based fluorinated chalcones and their benzenesulfonamide analogs . These compounds have been tested for their antibacterial and antituberculosis effects .
    • The methods of application involve synthesizing the compounds and then testing them against various bacterial strains and Mycobacterium tuberculosis .
    • The outcomes of these experiments showed that some of the compounds had promising antibacterial and antituberculosis effects .
  • Antioxidant Activity

    • Some of the synthesized compounds showed antioxidant activity . This could make them useful in the treatment of diseases caused by oxidative stress .
    • The methods of application involve testing the compounds for their ability to neutralize free radicals .
    • The outcomes of these experiments showed that some of the compounds had promising antioxidant activity .
  • Cytotoxicity Against Cancer Cell Lines

    • Some of the synthesized compounds were tested for their cytotoxicity against cancer cell lines .
    • The methods of application involve testing the compounds against various cancer cell lines .
    • The outcomes of these experiments showed that some of the compounds had promising cytotoxic effects against certain cancer cell lines .

Safety And Hazards

The safety data sheet (SDS) for 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide can provide information about its hazards and safety precautions . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-7-9(14)3-6-11(12)15/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVSMXIZNGAENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406548
Record name 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide

CAS RN

290331-05-4
Record name 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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